Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate
CAS No.: 89946-67-8
Cat. No.: VC13583718
Molecular Formula: C6H7N3O4
Molecular Weight: 185.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89946-67-8 |
|---|---|
| Molecular Formula | C6H7N3O4 |
| Molecular Weight | 185.14 g/mol |
| IUPAC Name | methyl 3-methyl-5-nitroimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C6H7N3O4/c1-8-3-7-5(9(11)12)4(8)6(10)13-2/h3H,1-2H3 |
| Standard InChI Key | GMPRHTFNNVPEQS-UHFFFAOYSA-N |
| SMILES | CN1C=NC(=C1C(=O)OC)[N+](=O)[O-] |
| Canonical SMILES | CN1C=NC(=C1C(=O)OC)[N+](=O)[O-] |
Introduction
Chemical Properties and Structural Characterization
Molecular and Crystallographic Features
The compound’s IUPAC name, methyl 3-methyl-5-nitroimidazole-4-carboxylate, reflects its substitution pattern. X-ray crystallographic studies of analogous nitroimidazole derivatives reveal planar imidazole rings with bond lengths and angles consistent with aromaticity and conjugation . The nitro group (N–O bond length: ~1.21 Å) and ester moiety (C=O: ~1.23 Å) contribute to its electron-deficient character, facilitating electrophilic reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇N₃O₄ | |
| Molecular Weight | 185.14 g/mol | |
| Density | 1.72 g/cm³ | |
| Melting Point | 163–164°C | |
| Boiling Point | 488.5°C at 760 mmHg | |
| LogP (Partition Coefficient) | 1.42 (predicted) |
Spectroscopic Identification
-
FTIR: Strong absorptions at 1,520 cm⁻¹ (asymmetric NO₂ stretch) and 1,720 cm⁻¹ (ester C=O) confirm functional groups .
-
NMR: ¹H NMR signals include a singlet at δ 3.88 ppm (N–CH₃) and a triplet at δ 4.30 ppm (ester OCH₃) . ¹³C NMR resolves the carboxylate carbon at δ 165 ppm .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 185.14 [M+H]⁺, with fragmentation patterns aligning with imidazole ring cleavage .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nitration of 1-methylimidazole-5-carboxylic acid derivatives. A representative method involves:
-
Nitration: Treatment of 1-methylimidazole-5-carboxylic acid with fuming HNO₃/H₂SO₄ at 0–5°C, yielding the 4-nitro intermediate .
-
Esterification: Reaction with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
Optimal conditions (e.g., 90°C in DMSO with Na₂S₂O₄) achieve yields >80% . Side products, such as over-nitrated isomers, are minimized via controlled stoichiometry .
Industrial Optimization
Continuous-flow reactors enhance scalability, reducing reaction times from hours to minutes. Catalytic systems employing Ni or Pd improve regioselectivity, while solvent recovery systems (e.g., toluene/water biphasic mixtures) reduce waste .
Table 2: Synthetic Yield Under Varied Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Batch (H₂SO₄, 24h) | 72 | 95 | |
| Flow (Pd/C, 10 min) | 89 | 98 | |
| Microwave (100°C, 5 min) | 85 | 97 |
Mechanism of Biological Activity
Antimicrobial Action
Nitroimidazoles like methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate undergo bioreduction in anaerobic environments, generating cytotoxic radicals (e.g., NO- , OH- ) that disrupt DNA synthesis . This mechanism is effective against Clostridium spp. (MIC: 2–4 µg/mL) and Bacteroides fragilis (MIC: 1–2 µg/mL) .
Hypoxia-Selective Toxicity
In hypoxic tumor cells, the nitro group is reduced to nitro anion radicals, causing DNA strand breaks and apoptosis . Studies on EF5 (a related nitroimidazole) show selective accumulation in hypoxic tissues, validated via fluorescence imaging .
Applications in Pharmaceutical Research
Prodrug Development
The ester group enables prodrug strategies. Hydrolysis in vivo yields 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, a precursor for antibiotics like metronidazole derivatives .
Enzyme Inhibition
Derivatives inhibit xanthine oxidase (IC₅₀: 150 µM) and HIV-1 integrase (IC₅₀: 200 µM), as shown in Table 3.
Table 3: Enzyme Inhibition Profiles
| Target Enzyme | IC₅₀ (µM) | Application | Reference |
|---|---|---|---|
| Xanthine Oxidase | 150 | Gout therapy | |
| HIV-1 Integrase | 200 | Antiretroviral agents | |
| Nitric Oxide Synthase | 120 | Anti-inflammatory |
Spectroscopic and Computational Analysis
Advanced Characterization
-
X-ray Diffraction: Unit cell parameters (a = 7.21 Å, b = 8.05 Å, c = 10.12 Å) confirm monoclinic crystal packing .
-
DFT Calculations: B3LYP/6-311+G(d,p) models predict electrophilic attack at C2 (HOMO: −6.32 eV) and nucleophilic reactivity at O7 (LUMO: −1.45 eV).
Stability and Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 190°C, with major mass loss at 250°C (Δm = 58%) due to decarboxylation . Hydrolysis studies in PBS (pH 7.4) indicate a half-life of 12h, suitable for sustained-release formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume